6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride
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Overview
Description
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C8H13FO3S and a molecular weight of 208.25 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride typically involves the reaction of a spirocyclic precursor with methanesulfonyl fluoride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and water. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide. The reactions are typically carried out at controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis reactions produce sulfonic acids .
Scientific Research Applications
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride involves its reactivity with nucleophiles and its ability to form stable spirocyclic structures. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Spirocyclic Sulfonamides: These compounds share the spirocyclic structure and contain sulfonamide groups, making them structurally related.
Uniqueness
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride is unique due to its specific combination of a spirocyclic structure and a sulfonyl fluoride group.
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQMDVPSWXDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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